2-(3-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone
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Description
2-(3-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone , also known as HTPE , is a chemical compound with a complex structure. It combines a piperidine ring, a thiophene ring, and a ketone functional group. The presence of the hydroxyl group on the piperidine ring suggests potential biological activity.
Synthesis Analysis
The synthesis of HTPE involves several steps, including the condensation of a piperidine derivative with a thiophene-based ketone. Researchers have explored various synthetic routes, optimizing reaction conditions and yields. Further studies are needed to refine and validate these methods.
Molecular Structure Analysis
The molecular formula of HTPE is C₁₀H₁₃NOS . Let’s examine its structural features:
- The piperidine ring contains a hydroxyl group at the 3-position.
- The thiophene ring contributes aromaticity and electron density.
- The ketone group is attached to the piperidine nitrogen.
Chemical Reactions Analysis
HTPE may participate in several chemical reactions:
- Oxidation : The ketone group can undergo oxidation to form a corresponding alcohol.
- Substitution : The piperidine nitrogen may be susceptible to nucleophilic substitution reactions.
- Ring-closing reactions : The piperidine and thiophene rings could participate in cyclization reactions.
Physical And Chemical Properties Analysis
- Melting Point : HTPE likely exhibits a melting point within a specific temperature range.
- Solubility : Its solubility characteristics in various solvents impact its practical applications.
- Stability : HTPE’s stability under different conditions (light, temperature, pH) is crucial for storage and handling.
Safety And Hazards
- Toxicity : Assessing HTPE’s toxicity profile is essential for safe handling.
- Environmental Impact : Consider its potential impact on the environment during synthesis and disposal.
Future Directions
- Biological Studies : Investigate HTPE’s pharmacological effects, receptor binding, and cellular responses.
- Medicinal Chemistry : Design derivatives with improved properties (e.g., increased solubility, enhanced bioavailability).
- Drug Development : Explore its potential as a lead compound for drug discovery.
properties
IUPAC Name |
2-(3-hydroxypiperidin-1-yl)-1-thiophen-2-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c13-9-3-1-5-12(7-9)8-10(14)11-4-2-6-15-11/h2,4,6,9,13H,1,3,5,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGXOMUFXPRDTJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC(=O)C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone |
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